6-Fluoro-2,5-dimethylpyrimidin-4-amine

Description

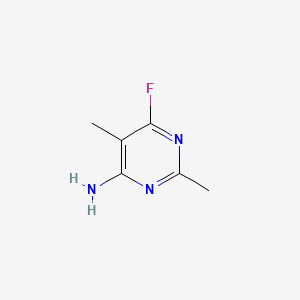

6-Fluoro-2,5-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a fluorine atom at position 6, methyl groups at positions 2 and 5, and an amine group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as bioisosteres in drug design, particularly in kinase inhibitors and antiviral agents. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic and steric properties, making this compound a valuable scaffold in pharmaceutical research .

Properties

CAS No. |

18260-68-9 |

|---|---|

Molecular Formula |

C6H8FN3 |

Molecular Weight |

141.149 |

IUPAC Name |

6-fluoro-2,5-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C6H8FN3/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H2,8,9,10) |

InChI Key |

MBZQYPUULBLLNZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N=C1F)C)N |

Synonyms |

Pyrimidine, 4-amino-6-fluoro-2,5-dimethyl- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The closest structural analog to 6-Fluoro-2,5-dimethylpyrimidin-4-amine is 6-Chloro-2,5-dimethylpyrimidin-4-amine (). Key differences arise from halogen substitution (F vs. Cl), which influence molecular weight, polarity, and reactivity.

Key Observations:

- Halogen Effects: Fluorine’s smaller atomic radius and higher electronegativity reduce molecular weight and increase electron-withdrawing effects compared to chlorine.

- Solubility : The chloro analog requires light-protected storage at 2–8°C, suggesting instability under ambient conditions . Fluorinated analogs may exhibit improved stability due to stronger C–F bonds.

- Structural Complexity: The dichloroanilino-phenyl derivative () demonstrates how bulkier substituents increase molecular weight and complexity, likely reducing solubility but enabling crystal lattice stabilization via π-π stacking and hydrogen bonding .

Reactivity and Functional Group Interactions

- Fluorine vs. Chlorine : Fluorine’s electronegativity polarizes the pyrimidine ring, increasing electrophilicity at position 4 (NH₂ group), which may enhance reactivity in nucleophilic substitutions compared to the chloro analog.

- Amine Group: The NH₂ group at position 4 in all three compounds serves as a hydrogen bond donor, critical for interactions in biological targets or crystal packing (e.g., ’s derivative forms intermolecular N–H···N bonds) .

Research Findings and Limitations

- Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on extrapolation from analogs.

- Contradictions : The chloro analog’s light sensitivity contrasts with fluorine’s typical stability, suggesting divergent handling requirements .

- Future Directions : Comparative studies on halogen effects in pyrimidines, including solubility assays and crystallographic analyses, are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.